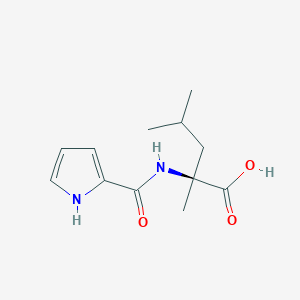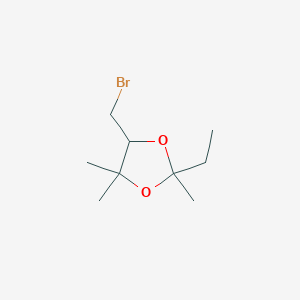
5-(Bromomethyl)-2-ethyl-2,4,4-trimethyl-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Bromomethyl)-2-ethyl-2,4,4-trimethyl-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes It is characterized by a bromomethyl group attached to a dioxolane ring, which is further substituted with ethyl and trimethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-2-ethyl-2,4,4-trimethyl-1,3-dioxolane typically involves the bromination of a suitable precursor. One common method is the free radical bromination of 2-ethyl-2,4,4-trimethyl-1,3-dioxolane using N-bromosuccinimide (NBS) as the brominating agent . The reaction is usually carried out in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat management.
Análisis De Reacciones Químicas
Types of Reactions
5-(Bromomethyl)-2-ethyl-2,4,4-trimethyl-1,3-dioxolane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include sodium azide (NaN₃), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH₃).
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers depending on the nucleophile used.
Oxidation: Products include aldehydes and carboxylic acids.
Aplicaciones Científicas De Investigación
5-(Bromomethyl)-2-ethyl-2,4,4-trimethyl-1,3-dioxolane has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-(Bromomethyl)-2-ethyl-2,4,4-trimethyl-1,3-dioxolane primarily involves its reactivity towards nucleophiles. The bromomethyl group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. This reactivity allows it to form covalent bonds with various nucleophiles, leading to the formation of new chemical entities .
Comparación Con Compuestos Similares
Similar Compounds
- 5-(Chloromethyl)-2-ethyl-2,4,4-trimethyl-1,3-dioxolane
- 5-(Iodomethyl)-2-ethyl-2,4,4-trimethyl-1,3-dioxolane
- 5-(Hydroxymethyl)-2-ethyl-2,4,4-trimethyl-1,3-dioxolane
Uniqueness
Compared to its analogs, 5-(Bromomethyl)-2-ethyl-2,4,4-trimethyl-1,3-dioxolane is unique due to the bromine atom’s size and reactivity. Bromine is larger and more polarizable than chlorine, making the compound more reactive in nucleophilic substitution reactions. Additionally, the bromine atom’s ability to stabilize adjacent positive charges through inductive effects enhances the compound’s reactivity .
Propiedades
Número CAS |
89995-36-8 |
|---|---|
Fórmula molecular |
C9H17BrO2 |
Peso molecular |
237.13 g/mol |
Nombre IUPAC |
5-(bromomethyl)-2-ethyl-2,4,4-trimethyl-1,3-dioxolane |
InChI |
InChI=1S/C9H17BrO2/c1-5-9(4)11-7(6-10)8(2,3)12-9/h7H,5-6H2,1-4H3 |
Clave InChI |
YJCVNEYYFIDXJA-UHFFFAOYSA-N |
SMILES canónico |
CCC1(OC(C(O1)(C)C)CBr)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl [3-oxo-4-(phenylsulfanyl)cyclohexyl]acetate](/img/structure/B14377771.png)
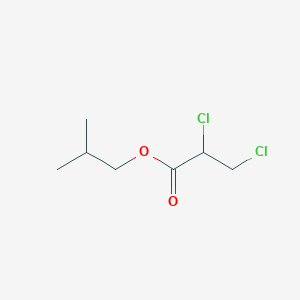
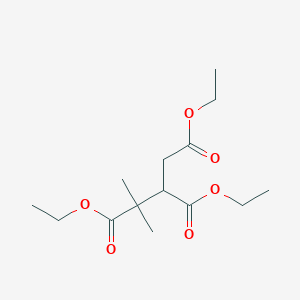

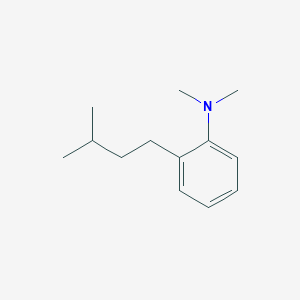
![2-Benzyl-6-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14377807.png)
![4-[3-(4-Chlorophenyl)oxiran-2-yl]-2H-1,2lambda~6~,3-benzoxathiazine-2,2-dione](/img/structure/B14377814.png)

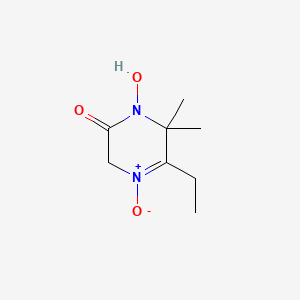
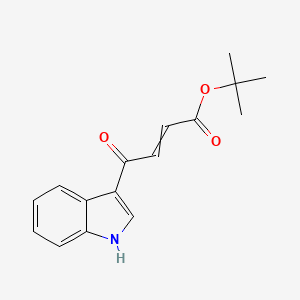
![Borane, bromobis[(1-methylethyl)thio]-](/img/structure/B14377826.png)

![N'-[6-(6-Oxo-3-phenylpyridazin-1(6H)-yl)hexyl]-N,N-diphenylurea](/img/structure/B14377838.png)
